molecular formula C28H21N3O5 B12457489 2-({[3,5-Bis(phenylcarbamoyl)phenyl]carbonyl}amino)benzoic acid

2-({[3,5-Bis(phenylcarbamoyl)phenyl]carbonyl}amino)benzoic acid

Cat. No.: B12457489
M. Wt: 479.5 g/mol
InChI Key: KFQGRHXLBFVWIK-UHFFFAOYSA-N
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Description

2-[3,5-BIS(PHENYLCARBAMOYL)BENZAMIDO]BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamido group attached to a benzoic acid core, with additional phenylcarbamoyl groups enhancing its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,5-BIS(PHENYLCARBAMOYL)BENZAMIDO]BENZOIC ACID typically involves the direct condensation of benzoic acids and amines. One efficient method employs ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This green and rapid pathway offers high yields and eco-friendly conditions .

Industrial Production Methods

While specific industrial production methods for 2-[3,5-BIS(PHENYLCARBAMOYL)BENZAMIDO]BENZOIC ACID are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of advanced catalysts and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3,5-BIS(PHENYLCARBAMOYL)BENZAMIDO]BENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-[3,5-BIS(PHENYLCARBAMOYL)BENZAMIDO]BENZOIC ACID has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3,5-BIS(PHENYLCARBAMOYL)BENZAMIDO]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,5-BIS(PHENYLCARBAMOYL)BENZAMIDO]BENZOIC ACID stands out due to its specific combination of functional groups, which confer unique reactivity and potential for diverse applications in research and industry.

Properties

Molecular Formula

C28H21N3O5

Molecular Weight

479.5 g/mol

IUPAC Name

2-[[3,5-bis(phenylcarbamoyl)benzoyl]amino]benzoic acid

InChI

InChI=1S/C28H21N3O5/c32-25(29-21-9-3-1-4-10-21)18-15-19(26(33)30-22-11-5-2-6-12-22)17-20(16-18)27(34)31-24-14-8-7-13-23(24)28(35)36/h1-17H,(H,29,32)(H,30,33)(H,31,34)(H,35,36)

InChI Key

KFQGRHXLBFVWIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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